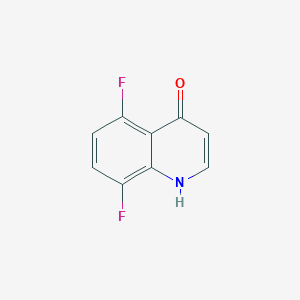
5,8-Difluoro-4-hydroxyquinoline
概要
説明
5,8-Difluoro-4-hydroxyquinoline is a compound with the empirical formula C9H5F2NO and a molecular weight of 181.14 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
Fluorinated quinolines, such as this compound, can be synthesized through a variety of methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringOc1ccnc2c(F)ccc(F)c12 . This indicates that the compound has a bicyclic structure consisting of a pyridine ring fused to a phenol, with fluorine atoms attached at positions 5 and 8 . Physical And Chemical Properties Analysis
This compound is a solid substance . It does not have a flash point, indicating that it is not flammable . The compound is classified as non-combustible solids .科学的研究の応用
1. Fluorescent Sensors and Optical Properties
5,8-Difluoro-4-hydroxyquinoline and related compounds have been studied for their potential in developing pH-sensitive fluorescent sensors. Researchers have synthesized derivatives that exhibit OFF-ON-OFF type of pH-dependent fluorescence, which can be attributed to photoinduced intramolecular electron transfer processes. This property is significant for the development of new supramolecular sensors and emitting devices (Chen, Wang, Wan, Bian, & Jiang, 2011). Additionally, the luminescence properties of metal complexes based on 8-hydroxyquinoline, including those with fluorine groups, have been investigated, showing potential applications in optoelectronic devices due to their strong fluorescence and specific emission wavelengths (Yanxiong, 2012).
2. Synthesis and Characterization
The synthesis and spectroscopic characterization of various divalent transition metal complexes of 8-hydroxyquinoline have been explored. These studies provide insight into the molecular structures and properties of these complexes, which are crucial for their applications in different scientific domains (Patel & Patel, 2017).
3. Metal Ion Detection and Chemosensors
8-Hydroxyquinoline derivatives, including those with hydroxy and fluorine substituents, have been used to develop novel fluorescent chemosensors for metal ions. These chemosensors can detect and quantify various metal ions due to their sensitivity and selectivity, which is crucial in analytical chemistry, material science, and biological applications (Rohini, Paul, & Luxami, 2020).
4. Corrosion Inhibition
8-Hydroxyquinoline derivatives have been synthesized and identified as effective corrosion inhibitors for metals in acidic environments. Their inhibition performance and mechanism have been studied, indicating potential applications in industrial corrosion protection (Rbaa, Benhiba, Obot, Oudda, Warad, Lakhrissi, & Zarrouk, 2019).
5. Antifungal and Medicinal Applications
Despite the exclusion of drug use information, it's notable that 8-hydroxyquinoline derivatives, including those with fluorine substituents, have shown significant biological activities, including antifungal properties. This highlights their potential as scaffolds for drug design in treating various diseases (Pippi, Lopes, Reginatto, Silva, Joaquim, Alves, Silveira, Vainstein, Andrade, & Fuentefria, 2018).
Safety and Hazards
The compound is classified under Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This indicates that it is harmful if swallowed and causes serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
将来の方向性
Given the wide range of biological activities exhibited by compounds containing the 8-hydroxyquinoline (8-HQ) moiety, 5,8-Difluoro-4-hydroxyquinoline could potentially serve as a building block for various pharmacologically active scaffolds . Several compounds described in the literature could act as leads for the development of drugs against numerous diseases, including cancer .
作用機序
Target of Action
5,8-Difluoro-4-hydroxyquinoline is a derivative of quinoline, a class of compounds known for their wide range of biological activities . The primary targets of quinoline derivatives are often various enzymes, which they inhibit, leading to antibacterial, antineoplastic, and antiviral activities . .
Mode of Action
Quinoline derivatives are known to interact with their targets through a variety of mechanisms, often involving the inhibition of enzyme activity . The presence of fluorine atoms in the compound may enhance its biological activity and provide unique properties .
Biochemical Pathways
Quinoline derivatives are known to affect a variety of pathways due to their broad spectrum of biological activity .
Result of Action
Given its classification as a quinoline derivative, it may exhibit antibacterial, antineoplastic, and antiviral activities .
生化学分析
Biochemical Properties
5,8-Difluoro-4-hydroxyquinoline plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in bacterial DNA replication, making it a potential antibacterial agent . The compound’s interaction with enzymes such as DNA gyrase and topoisomerase IV disrupts the supercoiling of bacterial DNA, leading to cell death . Additionally, this compound can bind to metal ions, forming complexes that enhance its biochemical activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to induce apoptosis by activating the intrinsic apoptotic pathway . This involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, leading to programmed cell death . Furthermore, the compound affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux and energy production within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For instance, the compound’s ability to inhibit DNA gyrase and topoisomerase IV is due to its binding to the active sites of these enzymes, preventing them from catalyzing the supercoiling of DNA . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . This results in the modulation of various cellular pathways and processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound’s stability and degradation over time are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound remains stable under physiological conditions for extended periods . Its degradation products can also exhibit biological activity, which may contribute to its overall effects . Long-term exposure to this compound has been associated with sustained inhibition of target enzymes and prolonged alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low doses of the compound can effectively inhibit bacterial growth without causing significant toxicity . Higher doses may lead to adverse effects, such as hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in cellular metabolism. For example, the compound can inhibit key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, leading to alterations in metabolic flux and metabolite levels . Additionally, this compound can be metabolized by liver enzymes, resulting in the formation of active metabolites that contribute to its overall biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that influence its efficacy and toxicity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its biological effects . The distribution of the compound within tissues also determines its therapeutic potential and side effect profile .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound can localize to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Additionally, its presence in the mitochondria can influence cellular metabolism and energy production .
特性
IUPAC Name |
5,8-difluoro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO/c10-5-1-2-6(11)9-8(5)7(13)3-4-12-9/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQXQAYFERRWTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=O)C=CN2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653757 | |
| Record name | 5,8-Difluoroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
874781-10-9 | |
| Record name | 5,8-Difluoro-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874781-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8-Difluoroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 874781-10-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



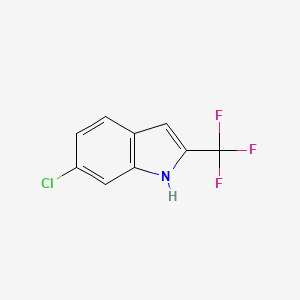
![4-[(3-Methylbut-2-enamido)methyl]benzoic acid](/img/structure/B1415072.png)
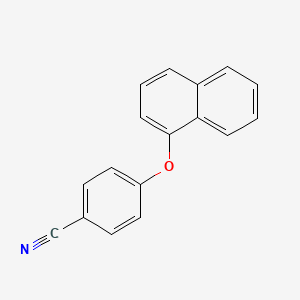



![2-Methyl-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B1415081.png)


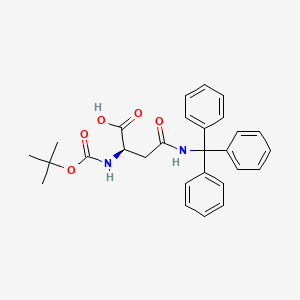
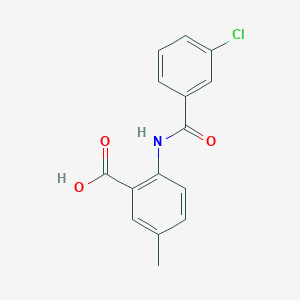
![2-[2-[4-[2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]ethyl]phenyl]propan-2-yl]-4,4-dimethyl-5H-1,3-oxazole](/img/structure/B1415089.png)
![[4-(4-Methoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid](/img/structure/B1415091.png)
